N-(4-Acetylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamide
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Overview
Description
N-(4-Acetylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetylphenyl group with a hexahydroquinazolinyl sulfanyl acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(4-Acetylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:
Formation of the Acetylphenyl Intermediate: This step involves the acetylation of a phenyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Synthesis of the Hexahydroquinazolinyl Intermediate: This intermediate can be prepared by the cyclization of appropriate amines and aldehydes under acidic conditions.
Coupling Reaction: The final step involves the coupling of the acetylphenyl intermediate with the hexahydroquinazolinyl intermediate using a thiol reagent under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
N-(4-Acetylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-Acetylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
N-(4-Acetylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamide can be compared with similar compounds such as:
This compound analogs: These compounds have similar structures but may differ in specific functional groups, leading to variations in their chemical and biological properties.
Other hexahydroquinazolinyl derivatives: These compounds share the hexahydroquinazolinyl core but have different substituents, affecting their reactivity and applications.
Acetylphenyl derivatives: Compounds with the acetylphenyl group but different additional moieties, which may result in different chemical behaviors and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H19N3O3S/c1-11(22)12-6-8-13(9-7-12)19-16(23)10-25-18-20-15-5-3-2-4-14(15)17(24)21-18/h6-9H,2-5,10H2,1H3,(H,19,23)(H,20,21,24) |
InChI Key |
BFUNRNPEUDLSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CCCC3)C(=O)N2 |
Origin of Product |
United States |
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